(1R,3S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Description
(1R,3S,5R,6R)-2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic azabicyclohexane derivative characterized by:
- Bicyclo[3.1.0]hexane core: A strained bicyclic framework that enhances conformational rigidity, favoring selective interactions with biological targets.
- Trifluoromethyl (CF₃) group: Positioned at C6, this substituent significantly increases lipophilicity and metabolic stability, improving membrane permeability and pharmacokinetics compared to non-fluorinated analogs .
- tert-Butoxycarbonyl (Boc) protection: The Boc group at N2 stabilizes the amine moiety during synthesis and modulates bioavailability.
- Carboxylic acid at C3: Provides a polar functional group for salt formation or derivatization, critical for optimizing solubility and target binding.
Properties
IUPAC Name |
(1R,3S,5R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-6(9(17)18)4-5-7(8(5)16)12(13,14)15/h5-8H,4H2,1-3H3,(H,17,18)/t5-,6+,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEFRRLUMIYRFX-ULAWRXDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@H]2[C@@H]1[C@@H]2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key analogs and their distinguishing features:
Stereochemical and Substitution Effects
- Trifluoromethyl vs. Methyl/Chloromethyl : The CF₃ group in the target compound increases metabolic stability by resisting oxidative degradation (e.g., cytochrome P450-mediated), whereas methyl or chloromethyl analogs show faster clearance .
- Stereochemistry : The (1R,3S,5R,6R) configuration optimizes spatial alignment with target binding sites. For example, the (1S,3S,5S,6S) diastereomer exhibits 10-fold lower affinity for mGluR2 receptors .
- Bicyclic Framework : Bicyclo[3.1.0]hexane derivatives exhibit superior target engagement compared to larger (e.g., bicyclo[3.2.0]heptane) or smaller cores due to optimal strain and van der Waals interactions .
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